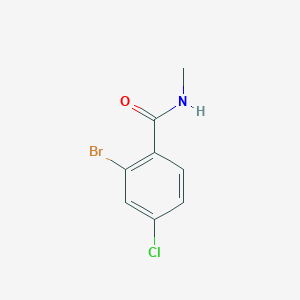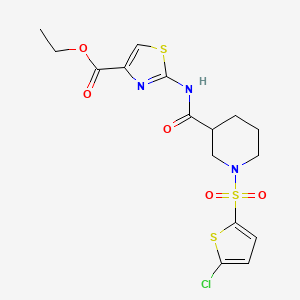![molecular formula C17H16N2O4S2 B2451817 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide CAS No. 899757-34-7](/img/structure/B2451817.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- A study discussed the synthesis of novel triazole compounds containing a 2-Methylidenethiazolidine ring, highlighting the intricate chemical processes and structural identification methods, including elemental analysis, IR, and H-1 NMR spectra. This research contributes to the understanding of chemical synthesis involving complex molecules like 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide (Liang-zhong Xu et al., 2005).
Antioxidant and Anticancer Activities
- The antioxidant and anticancer activities of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide were investigated, providing insights into the potential therapeutic applications of similar compounds. The study included the screening of antioxidant activity and testing of anticancer activity against specific human cancer cell lines (I. Tumosienė et al., 2020).
Antifungal and Antibacterial Activities
- Research on the synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones highlighted the potential of such compounds in combating bacterial infections. The study explored the efficacy of these compounds against various microorganisms and evaluated their cytotoxicity (N. Adibpour et al., 2010).
Anti-Inflammatory Properties
- The development of novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors was studied. These compounds showed promise in reducing blood glucose excursion, indicating their potential use in the treatment of inflammatory conditions (Aiko Nitta et al., 2012).
Electrophysiological and Optical Properties
- A study on the electrochemical and optical properties of novel terthienyl-based polymers, including azobenzene and coumarine derivatives, provided valuable information on the electronic and optoelectronic behaviors of materials related to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide (D. Yigit et al., 2014).
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMSFVMCZNVJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2451742.png)



![methyl 1-[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B2451748.png)
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2451750.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2451753.png)

![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)